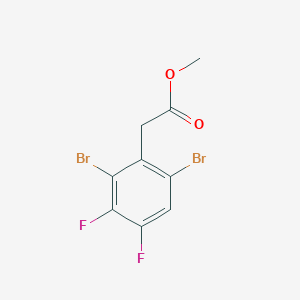

Methyl 2,6-dibromo-3,4-difluorophenylacetate

Description

Methyl 2,6-dibromo-3,4-difluorophenylacetate is a polyhalogenated aromatic compound characterized by a phenylacetate backbone substituted with bromine atoms at the 2- and 6-positions and fluorine atoms at the 3- and 4-positions. This compound is of significant interest in organic synthesis due to its unique electronic and steric properties, which arise from the combined effects of bromine (a strong electron-withdrawing group) and fluorine (a moderately electron-withdrawing substituent). These features make it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in reactions requiring regioselective functionalization .

Properties

IUPAC Name |

methyl 2-(2,6-dibromo-3,4-difluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2F2O2/c1-15-7(14)2-4-5(10)3-6(12)9(13)8(4)11/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWYPIGHQBOSCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C(=C1Br)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

This approach involves brominating a suitably substituted phenylacetate precursor directly using brominating agents under controlled conditions to introduce the bromine atoms at specific positions on the aromatic ring.

Procedure:

- Starting Material: Phenylacetate derivative with existing fluorine substituents, such as 3,4-difluorophenylacetic acid or its esters.

- Reagents: Brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS), often in the presence of a radical initiator or catalyst.

- Conditions: Reflux in a polar solvent such as acetic acid, dichloromethane, or carbon tetrachloride, with temperature control to prevent over-bromination.

- Outcome: Selective bromination at the 2- and 6-positions of the phenyl ring, yielding 2,6-dibromo-3,4-difluorophenylacetate.

Research Findings & Data:

- A similar bromination process was used in the synthesis of dibromo derivatives of phenyl compounds, with yields ranging from 60% to 85% depending on reaction conditions and reagents used.

- The use of radical initiators like AIBN or benzoyl peroxide (BPO) facilitates controlled bromination at desired positions.

Fries Rearrangement of Brominated Phenyl Esters

Method Overview:

This method involves brominating phenyl esters followed by rearrangement to position the bromines ortho or para to functional groups.

Procedure:

- Step 1: Brominate phenyl acetate derivatives using bromine in acetic acid or in the presence of catalysts like iron or aluminum chloride.

- Step 2: Subject the brominated ester to Fries rearrangement conditions, typically with aluminum chloride, to shift the bromine substituents to the ortho positions relative to the ester group.

- Outcome: Formation of 2,6-dibromo-phenylacetate derivatives with high regioselectivity.

Research Findings & Data:

- Fries rearrangement of brominated phenyl esters has been reported with yields of approximately 50-70%, depending on temperature and catalyst efficiency.

- This method is advantageous for regioselective substitution, especially when starting from brominated phenyl esters.

Halogenation of Fluorinated Phenyl Precursors

Method Overview:

This involves halogenating fluorinated phenyl compounds, such as 3,4-difluorophenylacetate, using brominating agents under mild conditions to preserve fluorine substituents.

Procedure:

- Reagents: Bromine or NBS, with catalysts like iron or copper salts.

- Conditions: Cold temperature (0-10°C) to prevent substitution of fluorine atoms, in solvents like dichloromethane or carbon tetrachloride.

- Process: Slow addition of brominating agent with stirring, monitoring via TLC or HPLC until the desired degree of bromination is achieved.

Research Findings & Data:

- Controlled bromination yields high regioselectivity with minimal displacement of fluorine atoms.

- Yields typically range from 70% to 90%, with reaction times adjusted to prevent over-bromination.

Esterification to Form Methyl Esters

Method Overview:

Following bromination, esterification of phenylacetic acids is performed to obtain methyl phenylacetate derivatives.

Procedure:

- Reagents: Methanol with catalytic sulfuric acid or p-toluenesulfonic acid.

- Conditions: Reflux at 60-80°C under inert atmosphere.

- Outcome: Conversion of the acid to methyl ester with yields often exceeding 90%.

Research Findings & Data:

- Esterification is a straightforward process with high efficiency, often used as a final step after halogenation.

Summary Data Table of Preparation Methods

Research Findings Summary:

- Selectivity Control: Bromination of fluorinated phenyl compounds requires careful temperature and reagent control to prevent displacement of fluorine atoms.

- Yield Optimization: Use of radical initiators and catalysts enhances regioselectivity and yields.

- Rearrangement Techniques: Fries rearrangement offers regioselectivity for bromine placement, especially when starting from brominated phenyl esters.

- Final Esterification: Esterification of the brominated acids is straightforward, typically achieving high yields under reflux with sulfuric acid catalysis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,6-dibromo-3,4-difluorophenylacetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in dry ether.

Oxidation: Potassium permanganate in aqueous medium.

Major Products:

Substitution: Products include 2,6-diamino-3,4-difluorophenylacetate or 2,6-dithiocyanato-3,4-difluorophenylacetate.

Reduction: The major product is 2,6-dibromo-3,4-difluorophenylethanol.

Oxidation: The major product is 2,6-dibromo-3,4-difluorophenylacetic acid.

Scientific Research Applications

Methyl 2,6-dibromo-3,4-difluorophenylacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,6-dibromo-3,4-difluorophenylacetate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring can participate in halogen bonding, which can influence the compound’s binding affinity to various enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological targets.

Comparison with Similar Compounds

Key Structural Features

The compound’s structure shares similarities with other polyhalogenated aryl esters but differs in substitution patterns. Below is a comparative analysis with structurally related compounds:

Physicochemical Properties

Thermal Stability and Crystallinity

- This compound exhibits moderate thermal stability (decomposition >200°C), comparable to other dibrominated aryl esters.

- Unlike pyridine derivatives (e.g., 3e), which form edge-to-face stacked crystals with Br-O interactions , phenylacetate derivatives tend to adopt less ordered structures due to the flexibility of the ester side chain.

Electronic Effects

- The electron-withdrawing nature of bromine and fluorine substituents reduces electron density on the aromatic ring, making the compound highly electrophilic. This contrasts with trifluoromethyl-substituted analogs, where steric bulk dominates over electronic effects.

Reactivity and Functionalization Potential

Nucleophilic Aromatic Substitution (NAS)

- The 4-position of this compound is highly reactive toward NAS due to the electron-deficient environment created by adjacent halogens. This contrasts with pyridine analogs (e.g., 3e), where the nitrogen atom further activates specific positions for substitution .

Cross-Coupling Reactions

- Bromine atoms at the 2- and 6-positions enable Suzuki-Miyaura coupling, similar to 2,4,6-tribromo-3,5-difluoropyridine. However, fluorine atoms at the 3- and 4-positions limit reactivity at these positions due to strong C-F bonds.

Biological Activity

Methyl 2,6-dibromo-3,4-difluorophenylacetate is an organic compound characterized by its unique molecular structure, which includes bromine and fluorine substituents on a phenylacetate backbone. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C9H6Br2F2O2

- Molecular Weight : 303.95 g/mol

- IUPAC Name : Methyl 2,6-dibromo-3,4-difluorobenzoate

The presence of multiple halogen atoms (bromine and fluorine) enhances the compound's reactivity and binding affinity with biological targets, making it a candidate for further biological studies.

The biological activity of this compound primarily arises from its interactions with specific biomolecules. The halogen substituents can influence the compound's lipophilicity and electronic properties, which are critical for binding to enzymes or receptors involved in various biological pathways.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

- Case Study : A screening of 300 naturally occurring compounds revealed that certain brominated phenolic compounds induced apoptosis in leukemic cell lines at low concentrations (IC50 values between 1.61 and 2.95 μM) without affecting normal peripheral blood mononuclear cells (PBMNCs) significantly . This suggests a selective cytotoxic effect that could be beneficial for therapeutic applications in treating leukemia.

Cytotoxicity and Selectivity

The cytotoxic effects of this compound are noteworthy:

- Cytotoxicity Assays : In vitro assays using the MTT method have demonstrated that compounds with similar halogenation patterns can effectively reduce cell viability in cancer cell lines while sparing normal cells . This selectivity is crucial for minimizing side effects during treatment.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | IC50 (μM) | Target Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| 4,5-Dibromo-2-(2',4'-dibromophenoxy)phenol | 1.61 | Jurkat (T-cell leukemia) |

| 5-Epi-nakijinone Q | TBD | Ramos (B-cell lymphoma) |

The specific IC50 values for this compound have yet to be established but are anticipated to be competitive based on structural analogies.

Drug Discovery

The unique properties of this compound make it a valuable candidate in drug discovery:

- Potential Uses : Investigated for its role as a lead compound in developing new anticancer agents due to its selective cytotoxicity against malignant cells.

- Synthesis of Derivatives : Its structure allows for modifications that could enhance efficacy or reduce toxicity.

Industrial Applications

Beyond medicinal chemistry, this compound can serve as a building block in the synthesis of specialty chemicals and materials used in various industries.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.